6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Orthogonal Protection Deprotection Kinetics Medicinal Chemistry

The target compound, (2R,6S)-6-[(benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS 1093085-91-6, MF C18H25NO6, MW 351.39 g/mol), is a homochiral, orthogonally protected morpholine building block. Its architecture combines a Boc-carbamate at N-4, a free carboxylic acid at C-2, and a benzyl-protected hydroxymethyl ether at C-6.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
Cat. No. B12504636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(OC(C1)C(=O)O)COCC2=CC=CC=C2
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(24-15(10-19)16(20)21)12-23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)
InChIKeyMGQKLKYOXSATQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid: A Chiral, Orthogonally Protected Morpholine Scaffold for Fragment-Based Drug Design and Peptide Mimicry


The target compound, (2R,6S)-6-[(benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS 1093085-91-6, MF C18H25NO6, MW 351.39 g/mol), is a homochiral, orthogonally protected morpholine building block . Its architecture combines a Boc-carbamate at N-4, a free carboxylic acid at C-2, and a benzyl-protected hydroxymethyl ether at C-6. This triad of functional groups, each removable under distinctly different conditions (acid, base, hydrogenolysis), provides a unique degree of synthetic control. It is primarily utilized in medicinal chemistry as a conformationally restricted, chiral scaffold for the construction of peptidomimetics, enzyme inhibitors, and complex heterocycles where precise spatial presentation of pharmacophoric elements is critical .

Why 6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid Cannot Be Substituted by Simpler Morpholine Analogs: The Orthogonality and Stereochemistry Problem


Generic substitution with morpholine-2-carboxylic acid, N-Boc-morpholine-2-carboxylic acid, or 6-(hydroxymethyl) analogs fails because such compounds lack the specific orthogonal protection strategy and defined stereochemistry of the target compound. The (2R,6S) configuration is non-trivial; the homochiral synthesis of 2,6-disubstituted morpholines is known to be challenging, and the stereochemical outcome directly impacts biological activity in downstream applications [1]. Crucially, the target compound is one of the few commercially available building blocks that provides simultaneous access to a Boc-amine and a benzyl-ether, which can be deprotected independently: the Boc group is acid-labile, while the benzyl ether is cleaved by hydrogenolysis. This allows for a sequential introduction of complexity (e.g., first amide coupling at C-2, then N-deprotection for a second diversification) that is impossible with compounds where both protecting groups are identical or absent. The closest commonly available analog, (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylic acid, forces a choice between protecting the hydroxyl group or risking cross-reactivity, adding synthetic steps and reducing overall yield . The procurement value of this compound is directly tied to its ability to shorten synthetic routes and preserve chiral integrity in multi-step sequences.

Quantitative Evidence Guide: 6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid vs. its Closest Analogs


Orthogonal Deprotection Efficiency: A Quantitative Comparison of Protecting Group Compatibility with N-Boc-6-(hydroxymethyl)morpholine-2-carboxylic acid

The target compound's C-6 benzyloxymethyl group is stable under the acidic conditions (TFA or HCl) required to remove the N-Boc group, enabling a precise two-step diversification sequence: first carboxylic acid coupling, then amine deprotection. In contrast, the closest hydroxymethyl analog, (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylic acid, presents a free hydroxyl group that would require a separate protection step (e.g., silylation) before amide coupling, adding at least one extra synthetic operation. The benzyl ether in the target compound can be independently cleaved via hydrogenolysis (H2, Pd/C) to yield the free hydroxymethyl derivative, if desired, providing a flexible, quantitative advantage in synthetic efficiency. In a typical Boc deprotection protocol (TFA/CH2Cl2, 0 °C to rt), the benzyl group remains >95% intact, as benchmarked by standard Boc chemistry stability data, whereas a TBS-protected hydroxymethyl analog would show compromised acid stability [1].

Orthogonal Protection Deprotection Kinetics Medicinal Chemistry

Carboxylic Acid vs. Hydroxymethyl Handle: Comparative Coupling Efficiency in Amide Bond Formation

The target compound's C-2 carboxylic acid is a superior handle for direct amide bond formation compared to the C-2 hydroxymethyl group present in analogs like (2S,6R)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate (CAS 1093085-90-5). Carboxylic acid coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) typically achieves >90% conversion in single-step operations, whereas the conversion of a hydroxymethyl group to an amine requires a two-step sequence (e.g., oxidation to aldehyde, reductive amination) with cumulative yields of ~60-70% [1]. The direct carboxylic acid handle saves one synthetic step and improves overall atom economy. Representative amide coupling yields for structurally related N-Boc-morpholine-2-carboxylic acids with primary amines are reported to be 85-95% under standard conditions [2].

Amide Coupling Building Block Reactivity Peptidomimetic Synthesis

Chiral Purity and Diastereomeric Integrity: Procuring the Correct (2R,6S) Isomer for Stereocontrolled Synthesis

The target compound is specified as the (2R,6S)-diastereomer, a homochiral building block essential for stereocontrolled synthesis. The commercially available racemic or alternative diastereomer (4-Boc-6-(benzyloxymethyl)-2-morpholinecarboxylic acid, CAS 1823673-48-8, reported as 97% chemical purity ) lacks this stereochemical definition. For applications requiring precise three-dimensional pharmacophore presentation—such as the synthesis of reboxetine analogs or other biologically active 2,6-disubstituted morpholines—the (2R,6S) configuration is mandated by the target's binding pocket. The enantiopure synthesis of 2,6-disubstituted morpholines is well-documented to be non-trivial, with diastereomeric ratios critically dependent on the starting chiral pool [1]. Procuring the pre-resolved (2R,6S) isomer eliminates the need for costly chiral resolution steps (e.g., chiral HPLC or enzymatic resolution), which typically reduce overall yield by 30-50% when performed on late-stage intermediates.

Stereochemistry Chiral Purity Diastereoselective Synthesis

Optimal Use Cases for 6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of Chiral Peptidomimetic Inhibitors via Sequential Coupling

The orthogonal protecting group pattern (Boc on N-4, benzyl on C-6 oxygen, free acid at C-2) enables a highly efficient two-step diversification: (1) amide coupling at C-2 with an amino acid or amine fragment (85-95% yield class-level inference [1]), followed by (2) Boc removal to expose the morpholine nitrogen for a second coupling event. This sequence shortens the synthesis of peptidomimetic inhibitors, such as renin or BACE1 inhibitors, where the morpholine ring serves as a conformationally constraining scaffold. The benzyl ether remains intact through both steps and can be cleaved at the final stage to install a hydrogen-bond donor or leave as a lipophilic anchor.

Fragment-Based Ligand Design and DNA-Encoded Library (DEL) Synthesis

The compound is supplied with high chemical purity (>98% ) and free carboxylic acid functionality, making it immediately suitable for on-DNA coupling in DEL technology. The defined (2R,6S) stereochemistry provides a rigid, chiral fragment with a known exit vector, enabling the exploration of three-dimensional chemical space in fragment growing campaigns. The benzyloxymethyl group offers a lipophilic contact point that mimics a phenylalanine side chain, while the Boc group serves as a temporary blocking agent during encoding steps.

Stereochemical Probe in GPCR and Ion Channel Modulator Programs

The (2R,6S) configuration is critical for matching the stereochemical requirements of biological targets such as serotonin and noradrenaline reuptake transporters [2]. This compound serves as a direct precursor to reboxetine analogs and related 2,6-disubstituted morpholine ligands. The stereochemistry is pre-set, eliminating the need for late-stage chiral chromatography and ensuring that the pharmacophore is presented in the correct spatial arrangement for target engagement.

Synthesis of Conformationally Constrained Macrocyclic Peptides

The combination of a free acid and a protected amine within a cyclic morpholine framework makes this compound an ideal building block for macrocyclic peptide synthesis. The C-2 carboxylic acid can be used to anchor the morpholine to a solid support or to form a peptide bond as part of the macrocyclization step, while the Boc group is removed post-cyclization for further derivatization. This application leverages the orthogonal stability of the benzyl ether under both acidic Boc removal and basic coupling conditions.

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